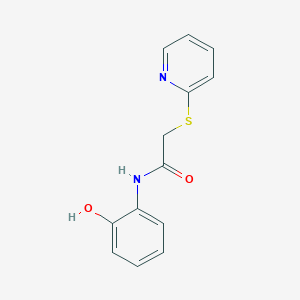![molecular formula C14H12ClNO3S2 B428359 Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-66-4](/img/structure/B428359.png)
Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C14H12ClNO3S2 . It’s a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a sulfanyl group, and an acetyl amino group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “this compound”, the molecular weight is 341.83 . Other properties such as melting point, boiling point, solubility, etc., were not found in the available resources.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A foundational aspect of the research on this compound involves its synthesis and the exploration of its chemical properties. For instance, Stephens, Price, and Sowell (1999) detailed a method for synthesizing methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, highlighting the utility of these compounds in further chemical modifications and the development of potentially bioactive molecules (Stephens et al., 1999). Additionally, Mabkhot et al. (2016) synthesized a novel thiophene-containing compound and evaluated its molecular structure through various analytical methods, providing insights into the potential applications of similar thiophene derivatives in medicinal chemistry (Mabkhot et al., 2016).
Potential Biological Activities
Several studies have investigated the potential biological activities of thiophene derivatives, including antimicrobial and cytotoxic effects. For example, Arora et al. (2013) synthesized Schiff bases of thiophene derivatives and evaluated their antimicrobial activity, contributing to the search for new antimicrobial agents (Arora et al., 2013). Furthermore, Hafez and El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, assessing their antitumor activity against various human cancer cell lines, which underscores the potential of thiophene derivatives in cancer research (Hafez & El-Gazzar, 2017).
Molecular Structure and Optimization
The molecular structure and optimization of thiophene derivatives have also been a significant focus of research. Investigations into the crystal structures and molecular interactions of these compounds provide valuable information for the design of molecules with desired properties. For example, Ramazani et al. (2011) analyzed the crystal structure of a related thiophene derivative, contributing to the understanding of its structural properties and potential reactivity (Ramazani et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c1-19-14(18)13-11(6-7-20-13)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNOXMWCRKJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,4]Benzodioxino[2,3-b]quinoxalin-1-yl 2-thiophenecarboxylate](/img/structure/B428276.png)
![4-Fluorophenyl [1,4]benzodioxino[2,3-b]quinoxaline-1-carboxylate](/img/structure/B428277.png)
![[1,4]Benzodioxino[2,3-b]quinoxalin-1-yl 2-nitrobenzoate](/img/structure/B428278.png)
![12-[(4-chlorophenyl)sulfonyl]-3-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428282.png)
![7-methyl-2-phenyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B428284.png)
![12-(mesitylsulfonyl)-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428285.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B428287.png)
![6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B428289.png)
![6-(4-chlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B428290.png)
![12-allyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428295.png)
![Methyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B428297.png)
![pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B428298.png)
![3-nitro-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428300.png)